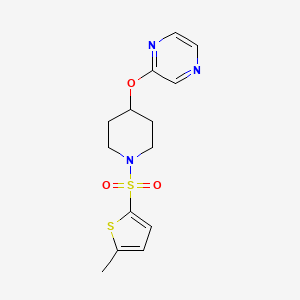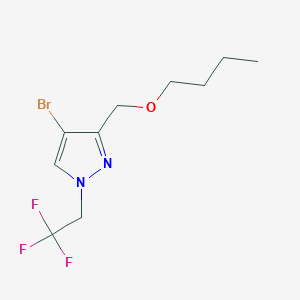
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains a 1,4-thiazepan ring, which is a seven-membered heterocyclic compound containing one nitrogen and one sulfur atom . The molecule also contains a benzonitrile group and a sulfonyl group attached to the 1,4-thiazepan ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the difluorophenyl group, the sulfonyl group, and the benzonitrile group contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl and nitrile groups might make it polar and potentially soluble in polar solvents .Scientific Research Applications
Cycloaddition Reactions and Molecular Synthesis
Cycloaddition reactions involving benzonitrile oxides and thiophene dioxides, including compounds structurally related to the query, have been extensively studied. For instance, the cycloaddition of benzonitrile oxide with exocyclic methylene benzothiazepine dioxides results in isoxazoline spiro adducts, demonstrating regioselectivity and providing a method for synthesizing complex heterocyclic structures (Ryan, Francis, & Savage, 2014). Such reactions are crucial for developing novel organic compounds with potential applications in pharmaceuticals and materials science.
Membrane Technology for Fuel Cells
Partially fluorinated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for their application in proton exchange membranes (PEMs) for fuel cells (Sankir, Kim, Pivovar, & McGrath, 2007). The study highlights the significance of molecular structure in tuning membrane properties such as water uptake, proton conductivity, and methanol permeability, which are critical for the efficiency and durability of fuel cells.
Antimicrobial and Antiproliferative Activities
Research into the synthesis and biological evaluation of compounds containing sulfonyl and benzothiazepine moieties has revealed potential antimicrobial and antiproliferative activities. For example, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown promising antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these structures (Chandrappa et al., 2008).
Gas Separation and Pervaporation
Synthetic copolyimide membranes, incorporating elements related to the query compound, have been evaluated for their gas separation and pervaporation performance. These studies offer insights into the effects of molecular structure on membrane selectivity and permeation properties, which are valuable for environmental and industrial applications (Xiao, Feng, & Huang, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
This could result in changes to the enzyme’s function and downstream effects .
Biochemical Pathways
Disruption of these pathways could lead to significant physiological effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its potential target, it could disrupt normal cellular processes related to acid-base balance, potentially leading to physiological changes .
properties
IUPAC Name |
4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c19-14-3-6-17(20)16(11-14)18-7-8-22(9-10-25-18)26(23,24)15-4-1-13(12-21)2-5-15/h1-6,11,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZFGAUWJPIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)


![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)



![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)


